1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea is a compound that features a benzyl group attached to a pyrrolidine ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with an isocyanate derivative to form the urea linkage. The pyrrolidine ring can be introduced via a subsequent cyclization reaction. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the urea bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The urea moiety is particularly important for its ability to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinone: Shares the benzyl and pyrrolidine components but lacks the urea moiety.
1-Benzyl-3-pyrrolidinol: Contains a hydroxyl group instead of the urea moiety.
1-Benzyl-3-pyrrolidinecarboxamide: Features a carboxamide group in place of the urea moiety.
Uniqueness: 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea is unique due to the presence of the urea moiety, which imparts distinct chemical and biological properties. The ability to form strong hydrogen bonds and its structural rigidity make it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-[(3R)-pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXCSHCRUMBDCX-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.